molecular formula C10H17N2O10P B1217869 5'-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- CAS No. 6168-31-6

5'-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-

Cat. No.: B1217869
CAS No.: 6168-31-6
M. Wt: 356.22 g/mol
InChI Key: QWAYKDYQHLTLIL-SKAWGCAZSA-N
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Description

5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in DNA synthesis and repair. This compound is particularly interesting due to its unique structural modifications, which include the addition of hydroxyl groups at the 5 and 6 positions of the thymidine moiety. These modifications can significantly alter the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- typically involves the reaction of 5-hydroxymethyluracil with 6-aminothymine. This reaction yields 5,6-dihydro-6-imino-5-(α-thyminyl)thymine, which is then reduced using hydrogen to produce the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned chemical reactions. The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to remove the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5,6-diketothymidine, while reduction can produce thymidine.

Scientific Research Applications

5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- involves its incorporation into DNA, where it can affect the DNA’s structural integrity and repair processes. The hydroxyl groups at the 5 and 6 positions can interact with DNA repair enzymes, potentially enhancing or inhibiting their activity. This interaction can influence the overall efficiency of DNA repair pathways, making the compound a valuable tool for studying these processes .

Comparison with Similar Compounds

    Thymidine monophosphate: The parent compound without the hydroxyl modifications.

    5-Hydroxymethyluracil: A precursor in the synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-.

    6-Aminothymine: Another precursor used in the synthesis process.

Uniqueness: The unique structural modifications of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- distinguish it from other similar compounds. The addition of hydroxyl groups at the 5 and 6 positions imparts distinct chemical and biological properties, making it a valuable compound for research in DNA synthesis and repair .

Properties

CAS No.

6168-31-6

Molecular Formula

C10H17N2O10P

Molecular Weight

356.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H17N2O10P/c1-10(17)7(14)11-9(16)12(8(10)15)6-2-4(13)5(22-6)3-21-23(18,19)20/h4-6,8,13,15,17H,2-3H2,1H3,(H,11,14,16)(H2,18,19,20)/t4-,5+,6+,8?,10?/m0/s1

InChI Key

QWAYKDYQHLTLIL-SKAWGCAZSA-N

Isomeric SMILES

CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)O)O

SMILES

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O

Canonical SMILES

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O

Synonyms

thymidine glycol monophosphate

Origin of Product

United States

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